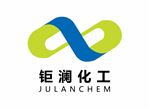- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Quinuclidines
Quinuclidines are a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms, one of which is part of a five-membered pyrrolidine or piperidine-like structure. These molecules exhibit diverse biological activities and have been extensively studied for their potential use in various applications.
Structurally, quinuclidines can be classified into several types based on the position of the nitrogen atoms within the ring. Commonly encountered derivatives include 1-quinuclidine, which is one of the most widely studied due to its structural similarity to muscarinic acetylcholine receptors. Other notable members include 2- and 3-quinuclidines.
In terms of their applications, quinuclidines have been explored in fields such as medicinal chemistry for drug development, particularly in the design of muscarinic antagonists and agonists. They are also used in organic synthesis as versatile building blocks due to their reactive nitrogen atoms. Furthermore, certain quinuclidine derivatives possess pharmacological properties that make them useful in the treatment of neurological disorders.
The preparation of these compounds typically involves complex synthetic routes, often requiring multi-step procedures involving reductive amination and cyclization reactions. Due to their structural complexity, quinuclidines are valuable tools for researchers working on novel drug development and chemical synthesis.


-
Diammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical FormulationsDiammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical Formulations Introduction to Diammonium Hydrogen Citrate Diammonium hydrogen citrate (DHCA) is a widely used excipient in the pharmaceutical industry, known for its versatility and effectiveness in various drug formulations. As a salt derived from citric acid, DHCA plays a critical role in enhancing the stability, solubility, and...
-
Novel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A ReviewNovel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A Review Introduction to Sodium Cyclamic Acid Sodium cyclamic acid, a chemical compound with the formula C7H10N3O4S, has garnered significant attention in recent years due to its diverse applications in biomedicine and pharmaceuticals. This review explores the novel uses of sodium cyclamic acid in biopharmaceuticals, highlighting...
-
15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals Introduction to 15-keto Bimatoprost 15-keto Bimatoprost represents a significant advancement in the field of chemical biopharmaceuticals, offering unique properties that make it a promising candidate for various therapeutic applications. As a derivative of Bimatoprost, a well-known prostaglandin analog used in ophthalmology,...
-
Structural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical BiopharmaceuticalsStructural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical Biopharmaceuticals Introduction to 1-Propoxydodecane 1-Propoxydodecane is a chemical compound that has garnered significant attention in the fields of chemistry and biomedicine due to its unique structural properties and potential applications in drug delivery systems. This article delves into the structural features,...
-
(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals Introduction to (S)-Quinuclidin-3-amine Dihydrochloride (S)-Quinuclidin-3-amine Dihydrochloride is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule serves as a promising lead compound due to its unique structural...






